n-(4-Cyanobenzyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanobenzyl)-3,3-dimethylbutanamide: is an organic compound characterized by the presence of a cyanobenzyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanobenzyl)-3,3-dimethylbutanamide typically involves the reaction of 4-cyanobenzyl bromide with 3,3-dimethylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyanobenzyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-cyanobenzoic acid.
Reduction: 4-aminobenzyl-3,3-dimethylbutanamide.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Cyanobenzyl)-3,3-dimethylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic properties .
Industry: The compound finds applications in the development of advanced materials, including polymers and resins, due to its structural properties .
Mechanism of Action
The mechanism by which N-(4-Cyanobenzyl)-3,3-dimethylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanobenzyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(4-Cyanobenzyl)-3,3-dimethylbutanamide: can be compared with other cyanobenzyl derivatives such as N-(4-cyanobenzyl)-2,2-dimethylpropanamide and N-(4-cyanobenzyl)-3,3-dimethylpentanamide
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a cyanobenzyl group with a butanamide backbone makes it particularly versatile in various synthetic and application contexts .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)8-13(17)16-10-12-6-4-11(9-15)5-7-12/h4-7H,8,10H2,1-3H3,(H,16,17) |
InChI Key |
OQZLMYPAMRWMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.